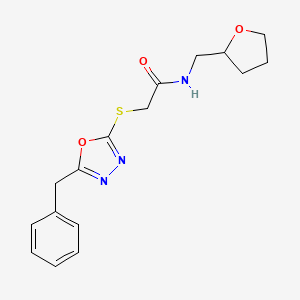

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Descripción

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a benzyl group via a sulfur atom and an acetamide moiety substituted with a tetrahydrofuran-methyl group. The oxadiazole scaffold is a bioisostere for ester and carbamate groups, enhancing metabolic stability and hydrogen-bonding interactions with biological targets . Its synthesis likely follows established routes for oxadiazole-thioacetamides, involving cyclization of thiosemicarbazides or coupling reactions under ultrasonic or conventional conditions .

Propiedades

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-14(17-10-13-7-4-8-21-13)11-23-16-19-18-15(22-16)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTMTZFLTQIQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as thiols or amines.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Aplicaciones Científicas De Investigación

This compound has shown potential in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It may serve as a lead compound for drug development, particularly in areas such as enzyme inhibition or receptor binding.

Industry: Its unique chemical properties can be harnessed for applications in materials science and chemical manufacturing.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparación Con Compuestos Similares

Structural Analogues with Aromatic Substituents

Compounds with aromatic substituents on the acetamide nitrogen demonstrate significant pharmacological diversity. For example:

*Anti-proliferative activity inferred from structural class .

Key Insights :

- The trifluoromethyl group in 129 enhances binding affinity to alkaline phosphatase (ALP) via hydrophobic interactions, as evidenced by its superior IC50 (0.42 µM) compared to the standard (2.80 µM) .

- Sulfamoyl (4b) and p-tolyl (4c) substituents increase melting points (>265°C), suggesting strong crystallinity due to polar or π-π interactions .

- The tetrahydrofuran-methyl group in the target compound may improve solubility over aromatic substituents, though pharmacological data remain uncharacterized.

Analogues with Heterocyclic Substituents

Replacing aromatic groups with heterocycles modulates target selectivity and potency:

Key Insights :

- The benzothiazol-2-yl group in 4a promotes apoptotic activity, likely through interactions with cysteine proteases or DNA damage pathways .

- Benzofuran derivatives (e.g., 2a ) exhibit antimicrobial activity due to enhanced membrane permeability from the fused oxygen heterocycle .

Pharmacological Activity Comparisons

- Enzyme Inhibition : Compound 129 (aromatic substituent) shows strong ALP inhibition, while benzofuran-oxadiazole hybrids (e.g., 2a ) target microbial enzymes .

- Anticancer Activity : Indole- and benzothiazol-containing analogs induce apoptosis via caspase activation , whereas 129 directly inhibits ALP, a marker of cancer metastasis .

- Antimicrobial Activity : Benzofuran derivatives disrupt bacterial biofilms, while sulfamoyl groups (4b) may inhibit dihydropteroate synthase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.